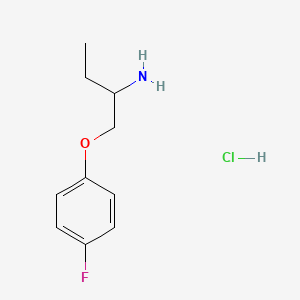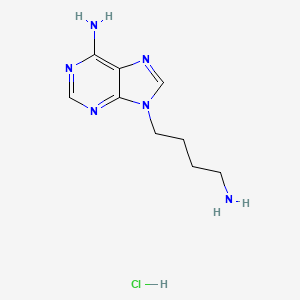
Clorhidrato de 9-(4-aminobutyl)-9H-purin-6-amina
Descripción general
Descripción
Aminobutyl compounds are a class of organic compounds containing a butyl chain with an amino group at one end . They are used in a variety of applications, including as building blocks in the synthesis of more complex molecules .
Molecular Structure Analysis
The molecular structure of aminobutyl compounds can be determined using techniques such as nuclear magnetic resonance spectroscopy (NMR) and size exclusion chromatography (SEC) .Chemical Reactions Analysis
Aminobutyl compounds can undergo a variety of chemical reactions. For example, they can be modified by reduction and alkylation of thiols, reductive dimethylation of amines, and amidation of acids .Physical and Chemical Properties Analysis
The physical and chemical properties of aminobutyl compounds can vary widely. For example, n-butylamine, an isomer of aminobutyl, is a colorless liquid with a fishy, ammonia-like odor .Aplicaciones Científicas De Investigación
Sensores electroquímicos y electroquimioluminiscentes
La agmatina se ha utilizado en el desarrollo de sensores electroquímicos de alto rendimiento debido a su alta porosidad, grandes áreas superficiales específicas, topología rígida estable, estructuras ordenadas y microentornos de poros ajustables . Se ha utilizado en la fabricación de sensores químicos, sensores de iones, inmunosensores y aptasensores .
Procesos de polimerización
La agmatina se ha utilizado en los procesos de polimerización por fusión de la poliamida 6 (PA6) para formar una serie de copolíamidas de PA6-agmatina . La adición de agmatina provocó una mayor velocidad de cristalización y un tiempo de semicristalización más corto que la PA6 virgen .
Percepción del dolor
La agmatina juega un papel en la influencia de los receptores asociados con la percepción del dolor . Los estudios in vitro han sugerido que la agmatina muestra efectos analgésicos dependientes de la dosis en el contexto del tratamiento del dolor neuropático .
Mecanismo De Acción
Target of Action
9-(4-aminobutyl)-9H-purin-6-amine hydrochloride, also known as Agmatine, exerts modulatory action at multiple molecular targets, notably neurotransmitter systems, ion channels, nitric oxide (NO) synthesis, and polyamine metabolism . These targets play a crucial role in various physiological processes, including neurotransmission, immune response, and cell growth .
Mode of Action
Agmatine interacts with its targets, such as neurotransmitter receptors and ion channels, to modulate their activity . For instance, it can bind to imidazoline I1 and I2, α2-adrenergic, glutamate NMDAr, and serotonin 5-HT2A and 5HT-3 receptors . This binding can result in changes in the activity of these targets, leading to alterations in cellular functions .
Biochemical Pathways
Agmatine is a cationic amine formed by decarboxylation of L-arginine by the mitochondrial enzyme arginine decarboxylase (ADC) . Its degradation occurs mainly by hydrolysis, catalyzed by agmatinase into urea and putrescine, the diamine precursor of polyamine biosynthesis . An alternative pathway, mainly in peripheral tissues, is by diamine oxidase-catalyzed oxidation into agmatine-aldehyde, which is in turn converted by aldehyde dehydrogenase into guanidinobutyrate and secreted by the kidneys .
Pharmacokinetics
It is known to have high gastrointestinal absorption . Its lipophilicity, as indicated by its Log Po/w value, is low, suggesting that it may have good water solubility .
Result of Action
The molecular and cellular effects of 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride’s action are diverse due to its interaction with multiple targets. For instance, its modulation of neurotransmitter systems can affect neuronal communication, while its influence on nitric oxide synthesis can impact vasodilation and immune response .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
9-(4-aminobutyl)-9H-purin-6-amine hydrochloride plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme arginine decarboxylase, which catalyzes the formation of agmatine from arginine. Additionally, agmatine interacts with nitric oxide synthase, influencing the production of nitric oxide, a critical signaling molecule. It also binds to imidazoline receptors, which are involved in the regulation of blood pressure and glucose metabolism .
Cellular Effects
The effects of 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride on cells are diverse and significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Agmatine has been shown to inhibit the proliferation of certain cancer cell lines by depleting intracellular polyamine levels . It also affects mitochondrial function, inducing oxidative stress at low concentrations and promoting cell survival at higher concentrations . Furthermore, agmatine modulates neurotransmitter systems, impacting neuronal cell function and signaling .
Molecular Mechanism
At the molecular level, 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride exerts its effects through various mechanisms. It binds to and modulates the activity of several receptors, including imidazoline and alpha-2 adrenergic receptors . Agmatine also inhibits nitric oxide synthase, reducing the production of nitric oxide and influencing vasodilation and neurotransmission. Additionally, it regulates polyamine metabolism by inhibiting enzymes involved in polyamine synthesis, such as ornithine decarboxylase . These interactions result in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity can be influenced by factors such as temperature and pH. Long-term studies have shown that agmatine can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic pathways . Its stability and efficacy may decrease over extended periods, necessitating careful handling and storage.
Dosage Effects in Animal Models
The effects of 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride in animal models are dose-dependent. At lower doses, agmatine has been shown to have neuroprotective effects, reducing symptoms of neuropathic pain and improving cognitive function . At higher doses, it can induce adverse effects such as gastrointestinal distress and hypotension . The therapeutic window for agmatine is relatively narrow, and careful dosage optimization is required to maximize its benefits while minimizing potential side effects.
Metabolic Pathways
9-(4-aminobutyl)-9H-purin-6-amine hydrochloride is involved in several metabolic pathways. It is synthesized from arginine by the enzyme arginine decarboxylase and can be further metabolized into putrescine by agmatinase . Agmatine also influences the polyamine biosynthetic pathway, regulating the levels of other polyamines such as spermidine and spermine . These interactions affect metabolic flux and the overall balance of polyamines within the cell.
Transport and Distribution
The transport and distribution of 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. Agmatine is transported into cells via the polyamine transport system and can accumulate in various tissues, including the brain, liver, and kidneys . Its distribution is influenced by factors such as blood flow and tissue-specific expression of transporters.
Subcellular Localization
Within cells, 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride is localized to specific subcellular compartments. It is found in the cytoplasm, where it interacts with various enzymes and receptors . Agmatine can also localize to mitochondria, where it influences mitochondrial function and oxidative stress . Additionally, it may be targeted to other organelles through specific post-translational modifications and targeting signals.
Propiedades
IUPAC Name |
9-(4-aminobutyl)purin-6-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N6.ClH/c10-3-1-2-4-15-6-14-7-8(11)12-5-13-9(7)15;/h5-6H,1-4,10H2,(H2,11,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDINQPPUAIXGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCCCN)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


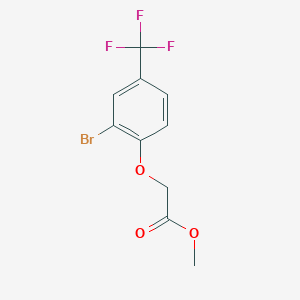
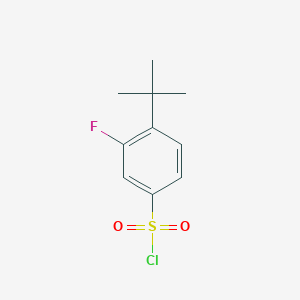
![8-Bromo-6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B1446775.png)
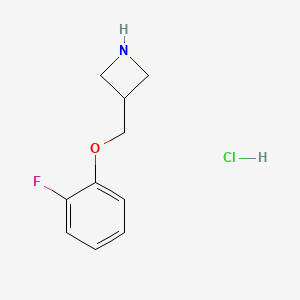

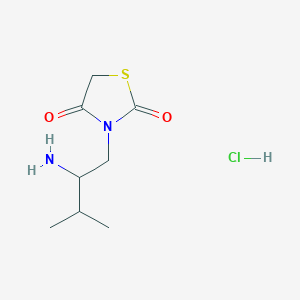
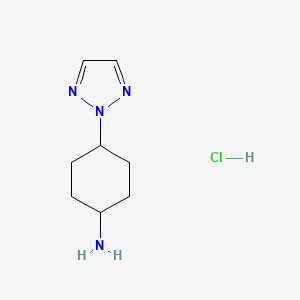
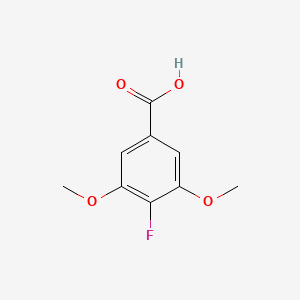
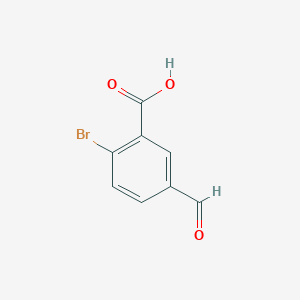



![Ethyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate](/img/structure/B1446791.png)
